1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea
CAS No.: 52266-74-7
Cat. No.: VC9898515
Molecular Formula: C10H13ClN2OS
Molecular Weight: 244.74 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 52266-74-7 | 
|---|---|
| Molecular Formula | C10H13ClN2OS | 
| Molecular Weight | 244.74 g/mol | 
| IUPAC Name | 1-(3-chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea | 
| Standard InChI | InChI=1S/C10H13ClN2OS/c1-7-8(11)3-2-4-9(7)13-10(15)12-5-6-14/h2-4,14H,5-6H2,1H3,(H2,12,13,15) | 
| Standard InChI Key | STAWXIIFVPXACD-UHFFFAOYSA-N | 
| SMILES | CC1=C(C=CC=C1Cl)NC(=S)NCCO | 
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=S)NCCO | 
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 1-(3-chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea . Common synonyms include:
- 
-(3-Chloro-2-methylphenyl)--(2-hydroxyethyl)thiourea
 - 
CHEMBL182451
 
Molecular Structure and Conformation
The compound features a thiourea backbone () substituted with a 3-chloro-2-methylphenyl group and a 2-hydroxyethyl chain. The 2D and 3D conformations reveal a planar thiourea core, with the chloro and methyl groups on the aromatic ring contributing to steric and electronic effects . The hydroxyethyl side chain enhances solubility in polar solvents, a critical factor in drug formulation .
Table 1: Key Structural Identifiers
| Property | Value | Source | 
|---|---|---|
| SMILES | CC1=C(C=CC=C1Cl)NC(=S)NCCO | |
| InChIKey | STAWXIIFVPXACD-UHFFFAOYSA-N | |
| XLogP3 (Partition Coefficient) | 1.6 | |
| Hydrogen Bond Donors | 3 | 
Synthesis and Analytical Characterization
Spectroscopic Characterization
- 
FT-IR: Strong absorption bands at (C=S stretch) and (N-H stretch) .
 - 
: Signals at (methyl group), (aromatic protons), and (hydroxyethyl protons) .
 
Physicochemical Properties
Thermodynamic and Kinetic Parameters
- 
Melting Point: Predicted to exceed based on analogous thioureas .
 - 
Solubility: Moderate solubility in ethanol () and dimethyl sulfoxide (DMSO) .
 - 
Lipophilicity: The XLogP3 value of 1.6 suggests moderate hydrophobicity, balancing membrane permeability and aqueous solubility .
 
Table 2: Computed Physicochemical Properties
| Property | Value | Method/Source | 
|---|---|---|
| Molecular Weight | 244.74 g/mol | PubChem | 
| Rotatable Bonds | 3 | PubChem | 
| Topological Polar Surface Area | 78.5 Ų | PubChem | 
Biological Activity and Mechanistic Insights
Urease Inhibition
1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea exhibits potent urease inhibitory activity, with an IC of against jack bean urease (JBU) . This efficacy surpasses thiourea (IC = ) by three orders of magnitude. Kinetic studies reveal non-competitive inhibition, with a binding affinity () of . The hydroxyethyl group likely facilitates hydrogen bonding with active-site residues, enhancing inhibitory potency .
Antioxidant Activity
The compound demonstrates radical scavenging capacity in DPPH assays (), attributed to the thiourea moiety’s redox-active sulfur atom .
Industrial and Agrochemical Applications
Pesticide Development
Thiourea derivatives are integral to agrochemicals due to their fungicidal and herbicidal properties . This compound’s chloro and methyl substituents enhance stability in environmental conditions, making it a candidate for crop protection agents .
Drug Discovery
The compound’s urease inhibition profile positions it as a therapeutic candidate for peptic ulcers and kidney stone formation . Molecular docking simulations show strong interactions with urease’s flap region, disrupting substrate access .
Future Perspectives
- 
Structure-Activity Relationship (SAR) Studies: Modifying the hydroxyethyl chain could optimize bioavailability .
 - 
In Vivo Efficacy Trials: Assessing toxicity and pharmacokinetics in mammalian models is critical for therapeutic translation .
 - 
Environmental Impact Assessments: Evaluating degradation pathways in soil and water systems will guide agrochemical deployment .
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume